molecular formula C6H8N2O3S B13005287 N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B13005287
M. Wt: 188.21 g/mol
InChI Key: HJEJCFAIJYFKDW-UHFFFAOYSA-N
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Description

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring with a sulfonamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide precursor. One common method is the reaction of N-methyl-2-pyridone with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as an enzyme inhibitor and is studied for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-carbonitrile
  • N-Methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}benzenesulfonamide

Uniqueness

N-Methyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to its specific combination of a pyridine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

N-methyl-2-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-7-12(10,11)5-3-2-4-8-6(5)9/h2-4,7H,1H3,(H,8,9)

InChI Key

HJEJCFAIJYFKDW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CNC1=O

Origin of Product

United States

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